1,4,8,11-Tetraazacyclotetradecane
Overview
Description
1,4,8,11-Tetraazacyclotetradecane, also known as cyclam, is an organic compound with the molecular formula C10H24N4. It is a macrocyclic ligand that forms highly stable complexes with various transition metals. This compound is a white solid that is soluble in water and is classified as an aza-crown ether .
Mechanism of Action
Target of Action
1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is an azamacrocycle that forms more stable metal complexes compared to open chain ligands . It has been found to bind preferentially to adenosine triphosphate (ATP), among all other common anions and biologically important phosphate .
Mode of Action
Cyclam interacts with its targets by forming complexes with transition metals such as Co2+, Ni2+, Cu2+, and Zn2+ . The formation of these complexes occurs under a variety of conditions of metal-ligand ratios and solvent media .
Biochemical Pathways
The biochemical pathways affected by Cyclam are primarily related to its ability to form complexes with transition metals. These complexes can have a variety of structures, depending on the coordination numbers of the metal ions . For example, species with a four-coordinate metal in the N4 cavity of the ligand alone have been isolated, as well as species with either one or two additional axial ligands .
Result of Action
The result of Cyclam’s action is the formation of stable complexes with transition metals. These complexes can have a variety of structures and properties, depending on the specific metal ions involved and the conditions under which the complexes are formed .
Action Environment
The action of Cyclam can be influenced by a variety of environmental factors, including the specific metal ions present, the ratio of metal ions to ligand, and the solvent media . These factors can affect the structure and properties of the complexes that Cyclam forms, thereby influencing its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane plays a crucial role in biochemical reactions, primarily as a ligand that forms stable complexes with metal ions. These metal complexes are involved in various biochemical processes. Cyclam interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, Cyclam forms complexes with copper and zinc ions, which are essential cofactors for many enzymes. These interactions can modulate enzyme activity, affecting biochemical pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes through its interactions with metal ions and biomolecules. Cyclam-metal complexes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Cyclam complexes with copper ions have been shown to exhibit immunomodulatory effects and inhibit specific enzymes such as β-glucuronidase . These interactions can lead to changes in cellular functions, including altered metabolic activity and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. Cyclam binds to metal ions through its nitrogen atoms, creating a stable coordination environment. This binding can inhibit or activate enzymes by altering their conformation and activity. For example, Cyclam-copper complexes can inhibit β-glucuronidase by binding to its active site, preventing substrate access . Additionally, Cyclam can influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Cyclam is relatively stable under standard laboratory conditions, but its metal complexes may undergo degradation or dissociation over time. Long-term studies have shown that Cyclam-metal complexes can maintain their biological activity for extended periods, but their stability may be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, Cyclam-metal complexes can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular functions. At high doses, these complexes may become toxic, leading to adverse effects such as oxidative stress and cellular damage. Studies have shown that the threshold for toxicity depends on the specific metal ion and the biological context .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. Cyclam-metal complexes can participate in redox reactions, influencing metabolic flux and the levels of metabolites. For example, Cyclam-copper complexes can catalyze the oxidation of organic substrates, affecting cellular redox balance and metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Cyclam-metal complexes can be taken up by cells via endocytosis or specific metal transporters. Once inside the cell, these complexes can localize to specific organelles, such as mitochondria or the nucleus, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. Cyclam-metal complexes can be directed to specific cellular compartments through targeting signals or binding to organelle-specific proteins. For example, Cyclam-copper complexes may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane can be synthesized through several methods. One common method involves the bisacylation of an acyclic diamine to obtain a dichlorodiamide compound, followed by cyclization to form dioxocyclam, and finally reduction to yield this compound . Another method involves the use of 2-methyltetrahydrofuran, 1,2-bis(3-aminopropylamino)ethane, and 1,2-dibromoethane under specific reaction conditions .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process includes steps such as rotary evaporation, recrystallization, and extraction to obtain high-purity crystals of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as copper, zinc, and iron.
Substitution: Reacts with metal chlorides to form metal complexes with different coordination geometries.
Common Reagents and Conditions
Reagents: Metal salts (e.g., copper chloride, zinc chloride), reducing agents (e.g., sodium borohydride), and solvents (e.g., methanol, dichloromethane).
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent oxidation.
Major Products
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane is unique due to its high stability and strong binding affinity with metal ions. Similar compounds include:
1,4,7,10-Tetraazacyclododecane: A smaller macrocyclic ligand with similar binding properties but different coordination geometries.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups that affect its binding properties and stability.
1,4,7-Triazacyclononane: A smaller macrocyclic ligand with three nitrogen atoms, used in similar applications but with different binding characteristics.
This compound stands out due to its versatility and stability in forming metal complexes, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXKAUIABOHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183698 | |
Record name | Cyclam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Cyclam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13361 | |
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CAS No. |
295-37-4 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 295-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-tetraazacyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5AZ544VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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